1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid
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Overview
Description
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is a complex organic compound with the molecular formula C17H19N3O3S and a molecular weight of 345.42 g/mol This compound is characterized by the presence of a pyridazine ring substituted with a 3-methoxyphenylsulfanyl group and a piperidine-3-carboxylic acid moiety
Preparation Methods
The synthesis of 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid involves several steps, typically starting with the preparation of the pyridazine ring followed by the introduction of the 3-methoxyphenylsulfanyl group and the piperidine-3-carboxylic acid moiety. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the 3-Methoxyphenylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated pyridazine derivative with 3-methoxyphenylthiol.
Attachment of the Piperidine-3-carboxylic Acid Moiety: This can be done through a coupling reaction using a suitable piperidine derivative and a carboxylation reagent.
Chemical Reactions Analysis
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-methanol: This compound features a methanol group instead of a carboxylic acid group.
1-{6-[(3-Methoxyphenyl)sulfanyl]pyridazin-3-yl}piperidine-3-nitrile: This compound has a nitrile group in place of the carboxylic acid group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[6-(3-methoxyphenyl)sulfanylpyridazin-3-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-23-13-5-2-6-14(10-13)24-16-8-7-15(18-19-16)20-9-3-4-12(11-20)17(21)22/h2,5-8,10,12H,3-4,9,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIHPGHMYHDOBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NN=C(C=C2)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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